Lyso-PAF C-16

PAF biosynthesis E. coli metabolism acetyltransferase substrate preference

Lyso-PAF C-16 is the endogenous, ether-linked precursor to PAF C-16, essential for studying PAF biosynthetic enzymes with C16-specific kinetics. Unlike the C18 homolog, C16 lyso-PAF exhibits 4-fold higher efficiency in bacterial PAF production and distinct cellular release ratios (60% higher in human neutrophils). For accurate lipidomic quantification of endogenous lyso-PAF C16:0 in tissues (tears, nasal polyps, ulcerative colitis mucosa), only the authentic C16 standard ensures valid results. Procure this compound to guarantee that enzyme assays reflect physiological substrate recognition and to avoid artifacts caused by homolog substitution.

Molecular Formula C24H52NO6P
Molecular Weight 481.6 g/mol
CAS No. 52691-62-0
Cat. No. B1663980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyso-PAF C-16
CAS52691-62-0
Synonyms1-O-hexadecyl-2-lyso-glycero-3-phosphorylcholine
lyso-GEPC
Molecular FormulaC24H52NO6P
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1
InChIKeyVLBPIWYTPAXCFJ-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lyso-PAF C-16 (CAS 52691-62-0) Procurement Guide: Ether-Lipid Precursor for Platelet-Activating Factor Research


Lyso-PAF C-16 (1-O-hexadecyl-sn-glycero-3-phosphocholine) is an endogenous ether-linked lysophospholipid that serves as the immediate metabolic precursor to platelet-activating factor C-16 (PAF C-16) . It is generated primarily through the action of PAF acetylhydrolase (PAF-AH) on PAF C-16 or via CoA-independent transacylase activity on 1-O-hexadecyl-2-acyl-glycerophosphocholine . As a biologically inactive intermediate lacking the sn-2 acetyl group required for PAF receptor activation, lyso-PAF C-16 is utilized in biochemical research as a substrate for studying PAF biosynthetic enzymes, a standard for lipidomic quantification, and a tool for dissecting the remodeling pathway of inflammatory lipid mediator production [1].

Why Lyso-PAF C-16 Cannot Be Substituted with C18 or Other Lyso-PAF Homologs in Enzyme and Cellular Assays


Lyso-PAF C-16 exhibits quantifiable biochemical and metabolic differences relative to its C18 homolog that render generic substitution scientifically unsound for applications requiring precise enzyme kinetics, cellular release quantification, or pathway-specific investigations. The hexadecyl (C16:0) alkyl chain length differentially influences substrate recognition by PAF biosynthetic enzymes, including lyso-PAF acetyltransferase and CoA-independent transacylase, resulting in distinct acylation efficiencies and product profiles compared to the octadecyl (C18:0) variant [1]. Furthermore, cellular release ratios of endogenous lyso-PAF C16:0 versus C18:0 are not equivalent, reflecting tissue-specific metabolic processing that cannot be replicated by homolog substitution [2]. In bacterial PAF production systems, C16 lyso-PAF demonstrates 4-fold higher efficiency than its C18 counterpart, a difference that would fundamentally alter experimental outcomes if homologs were interchanged [3]. The evidence presented below quantifies these differential dimensions to inform scientifically rigorous procurement decisions.

Quantitative Differentiation of Lyso-PAF C-16: Head-to-Head Comparative Evidence Against C18 Homolog and In-Class Alternatives


C16 Lyso-PAF Exhibits 4-Fold Higher Efficiency Than C18 Lyso-PAF in Bacterial PAF Production Systems

In Escherichia coli cultures supplemented with exogenous lyso-PAF to drive PAF production via bacterial acetyltransferase activity, C16 lyso-PAF demonstrated 4-fold higher efficiency in producing PAF compared to its C18 counterpart [1]. This difference suggests that the bacterial acetyltransferase responsible for PAF synthesis exhibits marked chain-length specificity that favors the hexadecyl substrate over the octadecyl variant [1].

PAF biosynthesis E. coli metabolism acetyltransferase substrate preference bacterial lipid mediators

C16:0 Lyso-PAF Release from Human Neutrophils Exceeds C18:0 by 60% Under Calcium Ionophore Stimulation

Quantitative analysis using deuterated internal standards and gas chromatography/electron capture negative ion mass spectrometry (GC/ECNI-MS) revealed that A23187-stimulated human neutrophils released 16.3 ng/10⁶ cells of C16:0 lyso-PAF versus 10.2 ng/10⁶ cells of C18:0 lyso-PAF, representing a 60% higher absolute release of the C16 species [1]. In rat alveolar macrophages, C16:0 lyso-PAF synthesis was measured at 15.9 ng/10⁶ cells, while C18:0 lyso-PAF was only variably detected at low levels [1].

neutrophil activation lipid mediator release inflammation GC-MS quantification

Lyso-PAF C-16 Serves as the Physiologically Dominant PAF Precursor in LDL Oxidation-Mediated Bioactivity

During LDL oxidation in the presence of exogenous lyso-PAF (without PAF-AH inactivation), C16:0 PAF formation accounted for >90% of the recovered biological activity, despite being a minor constituent among LDL peroxidation products [1]. This finding indicates that the C16 lyso-PAF → C16 PAF conversion pathway is the predominant route for generating PAF-like bioactivity in oxidized LDL particles [1].

oxidized LDL atherosclerosis PAF-like activity lipoprotein oxidation

Recombinant LPCAT1 Discriminates Between C16 and C18 Lyso-PAF as Acyl Acceptors

Recombinant LPCAT1 expressed in COS-7 cells demonstrated differential lyso-PAF acyltransferase activity when presented with C16 lyso-PAF, C16-d4 lyso-PAF, and C18 lyso-PAF as acyl acceptors [1]. While the publication provides comparative TLC-based quantification showing distinct band intensities among the three substrates, the absolute activity values are not numerically reported in the accessible figure [1].

LPCAT1 acyltransferase phospholipid remodeling PAF biosynthesis

CoA-Independent Transacylase Exhibits Stereospecific Requirement for 1-O-Alkyl-2-Lyso-GPC with AA Selectivity

Enzymatic studies in human neutrophil homogenates demonstrated that CoA-independent transacylase is both highly specific for arachidonic acid (AA) and stereospecific, requiring 1-O-alkyl-2-lyso-GPC (lyso-PAF backbone) for activity [1]. The enzyme discriminates against 1-acyl acceptors when arachidonoyl-CoA is used as the acyl donor, confirming that the ether-linked alkyl chain at the sn-1 position—a defining structural feature of lyso-PAF C-16—is essential for substrate recognition [1].

CoA-independent transacylase arachidonic acid remodeling pathway neutrophil lipid metabolism

High-Impact Research Applications for Lyso-PAF C-16 Based on Verified Comparative Performance


Quantitative Lipidomics: Calibration Standard for Endogenous Lyso-PAF C16:0 Quantification in Inflammatory Models

Lyso-PAF C-16 is essential as an authentic calibration standard for GC-MS or LC-MS quantification of endogenous lyso-PAF C16:0 species in biological matrices. As demonstrated by Ramesha and Pickett, stimulated human neutrophils release C16:0 lyso-PAF at 16.3 ng/10⁶ cells compared to only 10.2 ng/10⁶ cells for the C18:0 homolog—a 60% difference that precludes homolog substitution [1]. Researchers quantifying lyso-PAF in human tears, nasal polyp tissues, or ulcerative colitis mucosa must procure C16:0 lyso-PAF specifically, as the C16 and C18 species exhibit distinct abundance profiles across tissues and disease states [1].

PAF Biosynthetic Enzyme Assays: Acetyltransferase and Transacylase Substrate Specificity Studies

Lyso-PAF C-16 is the preferred substrate for characterizing PAF biosynthetic enzymes due to documented chain-length discrimination. In E. coli systems, C16 lyso-PAF is 4-fold more efficient than C18 lyso-PAF in driving PAF production, indicating that bacterial acetyltransferases recognize alkyl chain length [2]. Similarly, CoA-independent transacylase exhibits stereospecificity for the 1-O-alkyl-2-lyso-GPC backbone, confirming that ether-linked lyso-PAF rather than ester-linked lyso-PC must be used for physiologically relevant enzyme kinetics [3]. Procuring C16 lyso-PAF ensures that enzyme assays reflect endogenous substrate recognition parameters rather than artifacts introduced by homolog substitution.

Oxidized LDL and Atherosclerosis Research: Investigating PAF-Like Bioactivity Generation

In oxidized LDL models, C16:0 PAF formation accounts for >90% of recovered PAF-like biological activity when exogenous lyso-PAF is present, establishing the C16 lyso-PAF → C16 PAF conversion as the physiologically dominant pathway for generating pro-inflammatory lipid mediators in lipoprotein oxidation [4]. Researchers studying the role of PAF in atherosclerosis, endothelial dysfunction, or foam cell formation should procure C16 lyso-PAF to accurately recapitulate the precursor pool that drives PAF receptor-mediated inflammatory signaling in the vascular wall.

Negative Control for PAF Receptor Activation Studies

Lyso-PAF C-16 lacks the sn-2 acetyl group required for PAF receptor (PAFR) activation and is documented as a biologically inactive PAF precursor [5]. In human platelets and lung tissue studies, lyso-PAF C-16 produced no PAFR-mediated effects, confirming its utility as a negative control for distinguishing receptor-dependent versus receptor-independent PAF actions [5]. For experiments requiring a PAFR-inactive structural control that preserves the ether-linked alkyl backbone and choline headgroup, lyso-PAF C-16 provides the appropriate comparator against active PAF C-16.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lyso-PAF C-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.